Potassium 5-hydroxypentanoate
CAS No.:
Cat. No.: VC2389151
Molecular Formula: C5H9KO3
Molecular Weight: 156.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H9KO3 |
---|---|
Molecular Weight | 156.22 g/mol |
IUPAC Name | potassium;5-hydroxypentanoate |
Standard InChI | InChI=1S/C5H10O3.K/c6-4-2-1-3-5(7)8;/h6H,1-4H2,(H,7,8);/q;+1/p-1 |
Standard InChI Key | GBPZHPFBKPQHKT-UHFFFAOYSA-M |
Canonical SMILES | C(CCO)CC(=O)[O-].[K+] |
Introduction
Chemical Properties and Structure
Physical Properties and Characteristics
Potassium 5-hydroxypentanoate exists as a solid salt under standard conditions, consistent with the typical physical state of potassium salts of organic acids. The compound demonstrates enhanced water solubility compared to its parent acid form, which is described as very hydrophobic and practically insoluble in water . This improved aqueous solubility derives from the ionic nature of the salt and represents a significant advantage for biochemical applications that require dissolution in aqueous media. The presence of the potassium counterion disrupts the intermolecular forces that would otherwise cause aggregation of the hydrocarbon chains.
The melting point and thermal stability of potassium 5-hydroxypentanoate are influenced by both its ionic character and organic structure. Although specific data for this particular salt is limited in the available literature, potassium salts of organic acids typically exhibit higher melting points than their corresponding acids due to the strong ionic lattice forces. The compound would be expected to decompose at elevated temperatures rather than boil, with possible decomposition pathways including decarboxylation and dehydration reactions. These thermal properties may become relevant when considering the compound's stability during storage and processing for various applications.
In solution, potassium 5-hydroxypentanoate would exhibit the typical properties of an electrolyte, with partial dissociation into potassium ions and 5-hydroxypentanoate anions. The pH of aqueous solutions would be slightly basic, reflecting the properties of a salt formed from a weak acid and strong base. This characteristic influences its behavior in buffered biological systems and its interactions with other compounds sensitive to pH conditions. The solubility of potassium 5-hydroxypentanoate in organic solvents would generally be lower than in water, though it might show appreciable solubility in polar organic solvents that can interact with its ionic and hydroxyl groups.
Spectroscopic Properties
The spectroscopic characteristics of potassium 5-hydroxypentanoate provide essential tools for its identification and structural confirmation. In infrared (IR) spectroscopy, the compound would display characteristic absorption bands for the carboxylate group, typically showing asymmetric and symmetric stretching vibrations around 1550-1650 cm-1 and 1400-1450 cm-1, respectively. The hydroxyl group would contribute a broad absorption band in the 3200-3600 cm-1 region, though this may be less pronounced in solid-state measurements due to hydrogen bonding effects. These spectral features allow differentiation of potassium 5-hydroxypentanoate from related compounds lacking either the carboxylate or hydroxyl functionality.
Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information about the 5-hydroxypentanoate portion of the compound. The 1H NMR spectrum would reveal characteristic signals for the different methylene groups in the carbon chain, with those adjacent to the carboxylate and hydroxyl groups showing distinctive chemical shifts due to the deshielding effects of these functional groups. The 13C NMR spectrum would display resonances for each carbon atom in the molecule, with the carboxylate carbon appearing downfield at approximately 170-180 ppm and the hydroxyl-bearing carbon showing a characteristic shift around 60-65 ppm. These spectroscopic signatures serve as valuable fingerprints for compound identification.
Mass spectrometry provides additional confirmation of the compound's molecular structure through molecular weight determination and fragmentation pattern analysis. When analyzed by electrospray ionization mass spectrometry (ESI-MS) in negative ion mode, the 5-hydroxypentanoate anion would produce a characteristic [M-H]- peak at m/z 117, corresponding to its molecular weight of 117.12 g/mol . Fragmentation patterns might include losses of water, carbon dioxide, and various chain cleavages that reflect the structural features of the molecule. These mass spectral data complement other spectroscopic methods to provide comprehensive structural characterization of potassium 5-hydroxypentanoate.
Synthesis Methods
Chemical Synthesis Routes
Potassium 5-hydroxypentanoate can be synthesized through several chemical routes, with most approaches starting from the preparation of 5-hydroxypentanoic acid followed by neutralization with appropriate potassium bases. One common and efficient method involves the base-catalyzed hydrolysis of δ-valerolactone (5-valerolactone) using potassium hydroxide. This ring-opening reaction directly produces potassium 5-hydroxypentanoate without requiring isolation of the free acid intermediate. The reaction proceeds under mild conditions and typically achieves high yields, making it suitable for both laboratory and potential industrial-scale preparations. The direct formation of the potassium salt represents an advantage in terms of process efficiency and product stability.
Another viable synthetic approach includes the oxidation of 5-hydroxypentanal to 5-hydroxypentanoic acid, followed by neutralization with potassium hydroxide or potassium carbonate. This method requires careful control of oxidation conditions to ensure selectivity for the aldehyde oxidation without affecting the hydroxyl group. Various oxidizing agents may be employed, including silver oxide, potassium permanganate under controlled conditions, or enzymatic oxidation systems that offer high specificity. The subsequent neutralization step converts the carboxylic acid group to the potassium carboxylate while preserving the hydroxyl functionality, yielding potassium 5-hydroxypentanoate.
Alternative synthesis routes may involve the selective reduction of potassium glutarate or its derivatives, followed by selective hydroxylation reactions. These approaches might be preferred when starting from readily available dicarboxylic acid precursors. The selection of an appropriate synthetic method typically depends on considerations including available starting materials, required scale, cost factors, and specific purity requirements for the intended application. Each synthetic pathway presents different advantages and challenges in terms of yield, selectivity, and practicality, influencing the choice for particular research or production contexts.
Biological and Enzymatic Production
Biological and enzymatic approaches offer alternative methods for producing compounds related to potassium 5-hydroxypentanoate. These methods typically involve microbial fermentation processes or isolated enzyme systems that can generate 5-hydroxypentanoic acid or its precursors, which can subsequently be converted to the potassium salt through appropriate neutralization steps . Certain bacterial strains have demonstrated the ability to produce hydroxy acids through their metabolic pathways when supplied with suitable carbon sources. These biological production routes represent potentially sustainable approaches that may complement chemical synthesis methods.
Table 1: Biological Systems Producing Hydroxy Acids Related to 5-Hydroxypentanoate
Enzymatic systems involving specific hydroxylases, dehydrogenases, and other biocatalysts could potentially be employed for the selective hydroxylation of pentanoic acid or related compounds at the 5-position. These enzyme-catalyzed reactions often offer distinct advantages in terms of regioselectivity and stereoselectivity, potentially leading to products with high purity and defined stereochemical configurations. The development of immobilized enzyme systems or cell-free biocatalytic approaches represents an area of ongoing research that could enhance the efficiency and practicality of enzymatic production methods for hydroxy acids including 5-hydroxypentanoic acid.
Recent advances in metabolic engineering and synthetic biology have expanded the possibilities for biological production of specialized compounds. By modifying metabolic pathways in microorganisms through genetic engineering techniques, researchers have developed systems capable of producing various hydroxy acids from renewable feedstocks . Although the literature specifically focused on potassium 5-hydroxypentanoate production through these methods appears limited, the principles and approaches demonstrated for related compounds suggest viable pathways for its biological production. These engineered biological systems could potentially offer sustainable production routes with reduced environmental impact compared to traditional chemical synthesis methods.
Biochemical and Metabolic Roles
Role in Metabolic Pathways
Potassium 5-hydroxypentanoate and its acid form participate in several metabolic pathways within biological systems, particularly those involving fatty acid metabolism. The compound can be derived from the hydroxylation of pentanoic acid or generated as an intermediate in the metabolism of longer-chain fatty acids through sequential oxidation processes. The positioning of the hydroxyl group at the 5-position creates a specific metabolic substrate that can be processed by certain enzymes involved in fatty acid metabolism. This specific structure influences its metabolic fate and biological activities within different cellular contexts and organisms.
In microbial systems, 5-hydroxypentanoate has been identified as a participant in polyhydroxyalkanoate (PHA) metabolism. Certain bacteria can incorporate hydroxyalkanoate units, including 5-hydroxypentanoate and related structures, into PHA polymers . These biopolymers serve as carbon and energy storage compounds for the microorganisms and have attracted attention for their biodegradable properties. The integration of 5-hydroxypentanoate units into these polymer structures affects their physical and chemical properties, including crystallinity, melting point, and degradation characteristics, which in turn influence their potential applications in various fields.
The metabolic processing of 5-hydroxypentanoate in mammalian systems may include conversion to 5-hydroxypentanoyl-CoA through the action of acyl-CoA synthetases, enabling its entry into various metabolic pathways. Depending on cellular conditions and enzyme availability, this activated form might participate in β-oxidation for energy production, serve as a substrate for further modifications, or potentially contribute to the synthesis of more complex molecules. The potassium salt form of 5-hydroxypentanoate provides a bioavailable source of the anion that can enter these metabolic pathways more readily than the less soluble free acid form, particularly in physiological environments where aqueous conditions predominate.
Interactions with Biological Systems
Potassium 5-hydroxypentanoate interacts with various biological components, including enzymes, membranes, and potentially receptor systems. As a substrate, it can be recognized by specific dehydrogenases, hydroxylases, and other enzymes involved in the processing of hydroxy fatty acids and related compounds. The hydroxyl group at the 5-position provides a recognition site for enzymes that specifically interact with hydroxylated substrates, while the carboxylate group facilitates binding to enzyme active sites that accommodate anionic substrates. These structural features determine the compound's specificity in various enzymatic reactions and biological processes.
The interaction of potassium 5-hydroxypentanoate with cellular membranes differs from that of its parent acid due to its ionic character. While 5-hydroxypentanoic acid is described as highly hydrophobic and would tend to partition into lipid membranes, the potassium salt form maintains greater water solubility and would primarily remain in aqueous phases . This distribution behavior influences the compound's bioavailability to various cellular compartments and its access to different enzyme systems. The hydroxyl group may also participate in hydrogen bonding interactions with proteins, nucleic acids, and other biomolecules, potentially affecting their structure and function under certain conditions.
In bacterial systems capable of producing polyhydroxyalkanoates, enzymes involved in PHA biosynthesis can recognize and incorporate 5-hydroxypentanoate or its activated forms into growing polymer chains . These enzymatic processes demonstrate specificity for particular hydroxyalkanoate structures and influence the composition and properties of the resulting biopolymers. Understanding these biological interactions provides insights into the natural roles of 5-hydroxypentanoate compounds and informs potential applications in biotechnology, including the development of tailored biodegradable materials with specific characteristics suitable for various applications.
Applications in Scientific Research
Biochemical Research Applications
Potassium 5-hydroxypentanoate serves as a valuable tool in biochemical research, particularly as a substrate in studies examining metabolic pathways and enzyme functions. Researchers utilize this compound to investigate enzymatic reactions, metabolic transformations, and biochemical mechanisms related to fatty acid metabolism and hydroxy acid processing. The well-defined structure and chemical properties of potassium 5-hydroxypentanoate make it suitable for controlled experimental conditions in biochemical assays and metabolic studies. Its water solubility as a potassium salt facilitates its use in aqueous buffer systems commonly employed in biochemical research.
In enzyme kinetics studies, potassium 5-hydroxypentanoate can function as a substrate for various enzymes, allowing researchers to determine reaction rates, binding affinities, and other kinetic parameters. These investigations contribute to the fundamental understanding of enzyme function and specificity, providing valuable information about biochemical processes involving hydroxy fatty acids. The consistent use of the potassium salt form rather than the free acid ensures reproducibility in experimental conditions by avoiding solubility limitations and pH variations that might otherwise affect experimental outcomes and data interpretation.
Metabolic labeling experiments may employ isotopically labeled versions of potassium 5-hydroxypentanoate to trace its fate in biological systems. By tracking labeled compounds through various metabolic pathways, researchers can elucidate transformation routes, identify intermediates, and quantify metabolic fluxes. This approach provides insights into the integration of 5-hydroxypentanoate metabolism with other biochemical pathways and helps establish the biological significance of these compounds in different cellular contexts. The resulting data contribute to our understanding of metabolic networks and their regulation under various physiological and pathological conditions.
Material Science and Polymer Applications
The 5-hydroxypentanoate moiety has significant applications in polymer science, particularly in the development of biodegradable polyesters and copolymers . Potassium 5-hydroxypentanoate can serve as a precursor for polymerization reactions, contributing hydroxyl and carboxylate functional groups that participate in ester bond formation. The resulting polymers often display unique properties that make them suitable for various applications in materials science and biotechnology. The incorporation of 5-hydroxypentanoate units into polymer structures affects characteristics such as crystallinity, flexibility, biodegradability, and thermal properties.
Table 2: Properties of Polymers Containing Hydroxyvalerate Units
Research in biopolymer production has explored the incorporation of hydroxyalkanoate units, including structures related to 5-hydroxypentanoate, into polyhydroxyalkanoate copolymers through bacterial fermentation processes . These biologically produced polymers offer advantages in terms of biodegradability and biocompatibility, making them attractive for applications in medical devices, packaging materials, and environmental technologies. The presence of hydroxyvalerate units influences the thermal properties, crystallinity, and mechanical characteristics of the resulting polymers, allowing for customization to meet specific application requirements.
The potassium salt form of 5-hydroxypentanoate may serve as a more soluble and biologically available precursor for microbial polymer production compared to other forms. By providing potassium 5-hydroxypentanoate as a substrate, researchers can investigate its uptake, metabolic processing, and incorporation into biopolymers by various microbial systems. These studies contribute to the development of sustainable materials from renewable resources and advance the field of biopolymer engineering. The resulting knowledge supports innovation in biodegradable materials with potential applications across multiple industries seeking environmentally friendly alternatives to conventional plastics.
Comparison with Related Compounds
Relationship to Other Hydroxy Acids
Potassium 5-hydroxypentanoate belongs to the broader class of hydroxy fatty acids and their salts, sharing structural and functional similarities with related compounds while exhibiting distinct characteristics. Compared to shorter-chain hydroxy acids such as 4-hydroxybutyrate, 5-hydroxypentanoate has an additional methylene group that influences its physical properties, chemical reactivity, and biological behavior . This extended carbon chain affects properties such as hydrophobicity, solubility characteristics, and interactions with biological systems, creating a unique profile for this specific compound within the broader family of hydroxy acids.
When compared to isomeric compounds like 4-hydroxypentanoate or 3-hydroxypentanoate, 5-hydroxypentanoate demonstrates distinct chemical properties due to the position of the hydroxyl group. The terminal hydroxyl group in 5-hydroxypentanoate is generally more accessible and reactive than hydroxyl groups at internal positions, influencing its participation in chemical reactions and biological processes. This positional difference also affects the compound's interaction with enzymes that may display specificity for particular hydroxylation patterns, contributing to its distinct biological activity profile and potential applications in biochemical research.
The potassium salt form represents another dimension of comparison, as different counterions can significantly affect the properties of hydroxy acid salts. While the potassium form offers good water solubility and bioavailability, other salt forms such as sodium, ammonium, or calcium salts would exhibit different solubility characteristics, crystallization behaviors, and biological effects. The choice of counterion can be tailored to specific application requirements, whether for research purposes, industrial processes, or potential therapeutic applications. This versatility in salt formation represents an advantage for adapting 5-hydroxypentanoate compounds to various contexts and needs.
Comparison with Ester Derivatives
The properties and applications of potassium 5-hydroxypentanoate differ significantly from those of ester derivatives such as methyl 5-hydroxypentanoate. While the potassium salt features an ionic carboxylate group that enhances water solubility, the methyl ester contains a neutral ester group that typically increases lipophilicity and membrane permeability. These differences influence the compounds' distribution in biological compartments, chemical reactivity patterns, and potential applications in various fields. The ester derivatives generally exhibit greater stability toward certain nucleophilic reactions but may be more susceptible to hydrolysis under basic conditions compared to the carboxylate salt.
Table 3: Comparison of 5-Hydroxypentanoate Derivatives
Another important related compound is δ-valerolactone (5-valerolactone), the cyclic form that can be interconverted with 5-hydroxypentanoic acid under appropriate conditions. The lactone exhibits different chemical properties, including greater stability toward certain reactions and different reactivity patterns compared to both the free acid and its potassium salt. The equilibrium between the open-chain and cyclic forms depends on factors including pH, temperature, and concentration, with acidic conditions generally favoring lactone formation and basic conditions promoting the open-chain carboxylate form represented by potassium 5-hydroxypentanoate.
The choice between potassium 5-hydroxypentanoate and its various derivatives depends on the specific application requirements. For biological studies in aqueous systems, the potassium salt offers advantages in terms of solubility and bioavailability. For organic synthesis applications requiring lipophilic conditions, ester derivatives might be preferred. For polymer applications, either the free acid or specific derivatives may be selected based on the polymerization conditions and desired polymer properties. This versatility in chemical forms supports diverse applications across multiple scientific and technological fields.
Current Research and Future Directions
Recent Advances in Research
Recent research has expanded our understanding of 5-hydroxypentanoate compounds and their applications across various scientific disciplines. Studies have investigated the role of 5-hydroxypentanoic acid as a metabolite in biological systems, identifying its presence in certain metabolic contexts and exploring its potential significance in biochemical pathways . Advances in analytical techniques have improved the detection and quantification of 5-hydroxypentanoate in biological samples, enabling more detailed metabolomic studies that contribute to our understanding of its natural occurrence and metabolic relationships. These developments provide a foundation for further research into the biological roles and potential applications of potassium 5-hydroxypentanoate.
In polymer science, the incorporation of hydroxyalkanoate units, including structures related to 5-hydroxypentanoate, into biopolymers has received increased attention for the development of materials with customized properties . Researchers have explored various bacterial strains and fermentation conditions to optimize the production of polyhydroxyalkanoate copolymers containing hydroxyvalerate monomers. These investigations have yielded polymers with diverse thermal, mechanical, and degradation characteristics suitable for specific applications in fields ranging from medical devices to environmental technologies. The growing interest in biodegradable polymers continues to drive research in this area, with 5-hydroxypentanoate derivatives playing potentially significant roles.
Synthetic methods for producing 5-hydroxypentanoate compounds have also advanced, with new catalytic systems and reaction conditions improving efficiency and selectivity. Green chemistry approaches have been explored to develop more sustainable synthesis routes, reducing environmental impact and improving atom economy. These advancements contribute to the availability of high-quality 5-hydroxypentanoate compounds for research and applications. Continuing improvements in synthetic methodologies will likely expand access to these compounds and facilitate their integration into various research and development contexts.
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